molecular formula C25H29ClN4O2S B2627659 N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1185117-64-9

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2627659
CAS No.: 1185117-64-9
M. Wt: 485.04
InChI Key: COFFKASBNRBYDX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H29ClN4O2S and its molecular weight is 485.04. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Discovery

Research led by Röver et al. (2000) has been pivotal in the discovery of high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptors. Compounds, including those structurally related to N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, have shown high affinity for these receptors and moderate to good selectivity versus opioid receptors. This discovery is significant for developing potential therapeutic agents acting on these receptors (Röver et al., 2000).

Antimicrobial Activity

The synthesis and investigation of antimicrobial activities of new triazole derivatives, closely related to the chemical structure of interest, were conducted by Altıntop et al. (2011). The study synthesized compounds including 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole derivatives and evaluated their activities against various Candida species and pathogenic bacteria. Some of these compounds demonstrated potent antimicrobial properties, highlighting the potential application of similar compounds in antimicrobial drug development (Altıntop et al., 2011).

Anticancer Research

Kumar et al. (2019) explored the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, starting from phthalic anhydride. These compounds were tested for inhibition activity against the HCT 116 cancer cell line, with some showing notable activity. This research underlines the importance of such compounds in developing new anticancer agents, related to the core structure of this compound (Kumar et al., 2019).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O2S/c1-4-30-13-11-25(12-14-30)28-23(18-7-5-17(2)6-8-18)24(29-25)33-16-22(31)27-20-15-19(26)9-10-21(20)32-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFFKASBNRBYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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